molecular formula C9H9F2N3O2 B14893278 n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide

n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide

Cat. No.: B14893278
M. Wt: 229.18 g/mol
InChI Key: QJOBMNWNFZBCFR-UHFFFAOYSA-N
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Description

n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide is a fluorinated acetamide derivative characterized by a 2,3-difluorophenylamino group and a carbamoyl substituent. Its molecular formula is C₉H₉F₂N₃O₂ (molecular weight: 229.19 g/mol).

Properties

Molecular Formula

C9H9F2N3O2

Molecular Weight

229.18 g/mol

IUPAC Name

N-carbamoyl-2-(2,3-difluoroanilino)acetamide

InChI

InChI=1S/C9H9F2N3O2/c10-5-2-1-3-6(8(5)11)13-4-7(15)14-9(12)16/h1-3,13H,4H2,(H3,12,14,15,16)

InChI Key

QJOBMNWNFZBCFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NCC(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide typically involves the reaction of 2,3-difluoroaniline with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide and similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2,3-difluorophenyl, carbamoyl C₉H₉F₂N₃O₂ 229.19 Difluoro substitution enhances electronegativity; carbamoyl aids hydrogen bonding.
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylcarbamoyl C₅H₇N₃O₂ 141.13 Cyano group increases polarity; limited toxicological data available.
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 3,4-dichlorophenyl, pyrazolyl C₁₉H₁₇Cl₂N₃O₂ 406.26 Dichloro substitution enhances lipophilicity; heterocyclic pyrazolyl improves coordination.
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluorophenyl, chloro C₈H₇ClFNO 201.60 Monofluoro and chloro substituents affect dipole moments and crystal packing.
N-Chlorophenyl-thieno-pyridinyl acetamide Chlorophenyl, thieno-pyridinyl C₂₃H₂₀ClN₃O₂S 469.94 Complex heterocyclic structure influences solubility and target affinity.

Physicochemical Properties

  • Hydrogen Bonding and Crystal Packing :
    • The carbamoyl group in the target compound facilitates N–H···O hydrogen bonding , akin to dichlorophenyl acetamide derivatives, which form dimers (R₂²(10) motifs) .
    • In contrast, 2-chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular C–H···O interactions and weaker intermolecular hydrogen bonds, leading to distinct crystal packing .
  • Lipophilicity: Dichlorophenyl and chlorophenyl analogs (e.g., ) exhibit higher logP values compared to difluorophenyl derivatives due to chlorine’s hydrophobic nature.

Research Tools and Methodologies

  • Crystallography : Programs like SHELX and Mercury CSD are critical for analyzing hydrogen bonding and dihedral angles in acetamide derivatives . For example, dichlorophenyl acetamides exhibit dihedral angles of 44.5°–77.5° between aromatic rings, influencing conformational stability .

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